molecular formula C16H34 B13814603 7-n-Propyltridecane CAS No. 55045-09-5

7-n-Propyltridecane

Cat. No.: B13814603
CAS No.: 55045-09-5
M. Wt: 226.44 g/mol
InChI Key: VIPXLNQRBDOQFP-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
7-n-Propyltridecane (CAS: 55045-09-5) is a branched aliphatic alkane with the molecular formula C₁₆H₃₄ and a molecular weight of 226.44 g/mol. Its structure consists of a 13-carbon linear chain (tridecane) with an n-propyl group attached to the seventh carbon atom, resulting in a highly branched configuration. This structural feature contributes to its distinct physicochemical properties, including low volatility, liquid state at room temperature, and a characteristic mild odor .

Properties

CAS No.

55045-09-5

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

7-propyltridecane

InChI

InChI=1S/C16H34/c1-4-7-9-11-14-16(13-6-3)15-12-10-8-5-2/h16H,4-15H2,1-3H3

InChI Key

VIPXLNQRBDOQFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-n-Propyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with propyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 7-n-Propyltridecane may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-n-Propyltridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 7-n-propyltridecanol, 7-n-propyltridecanal, or 7-n-propyltridecanoic acid.

    Reduction: Formation of lower alkanes or alkenes.

    Substitution: Formation of 7-n-propyltridecyl halides.

Mechanism of Action

The mechanism of action of 7-n-Propyltridecane is primarily related to its hydrophobic properties. It can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Colorless to pale yellow liquid.
  • Density : Estimated ~0.78–0.80 g/cm³ (typical for branched alkanes).
  • Solubility: Insoluble in water; miscible with organic solvents like ethanol and diethyl ether.
  • Stability : Chemically inert under standard conditions but undergoes combustion or halogenation under reactive environments.

Applications
Primarily used in fragrance synthesis and fine chemical manufacturing , 7-n-Propyltridecane serves as a precursor for odorant molecules and specialty surfactants. Its low volatility makes it suitable for long-lasting scent formulations in perfumery .

To contextualize 7-n-Propyltridecane’s uniqueness, it is compared to structurally analogous alkanes and functionally related compounds.

Table 1: Structural and Functional Comparison
Compound Molecular Formula Branching Pattern Boiling Point (°C) Key Applications
7-n-Propyltridecane C₁₆H₃₄ Branched (C7 propyl) ~290–310* Fragrances, fine chemicals
n-Hexadecane C₁₆H₃₄ Linear 287 Solvents, lubricants
2,6,10-Trimethyltridecane C₁₆H₃₄ Multi-branched (C2, C6, C10 methyl) ~275–285* Fuel additives, plasticizers
Pristane C₁₉H₄₀ Branched (C14 isoprenoid) 296 Biomedical research, lubricants
Key Findings:

Branching vs. Linear Chains :

  • 7-n-Propyltridecane’s single propyl branch reduces intermolecular van der Waals forces compared to linear n-hexadecane, resulting in a slightly lower boiling point despite identical molecular formulas. This property enhances its suitability for low-temperature applications in fragrances .
  • In contrast, multi-branched isomers like 2,6,10-trimethyltridecane exhibit even lower boiling points (~275–285°C) due to increased steric hindrance.

Functional Versatility: Unlike pristane (a naturally occurring isoprenoid), 7-n-Propyltridecane lacks chirality and biochemical relevance but offers superior synthetic flexibility for industrial processes.

This contrasts with aromatic analogs (e.g., alkylbenzenes), which may exhibit higher reactivity or toxicity .

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